molecular formula C19H22N4O2 B3010012 N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361752-77-2

N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B3010012
CAS No.: 2361752-77-2
M. Wt: 338.411
InChI Key: IQURQZXMPNHQBB-UHFFFAOYSA-N
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Description

N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves the reaction of 1-phenylpyrazole-4-carbaldehyde with piperidine-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce production costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylpyrazole-4-carbaldehyde
  • Piperidine-4-carboxamide
  • N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring and a piperidine moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-18(24)22-10-8-16(9-11-22)19(25)20-12-15-13-21-23(14-15)17-6-4-3-5-7-17/h2-7,13-14,16H,1,8-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURQZXMPNHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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